

Application Notes and Protocols for the Quantification of 11Z,14Z-Eicosadienoyl-CoA

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Compound of Interest

Compound Name: 11Z,14Z-eicosadienoyl-CoA

Cat. No.: B15551769

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Introduction

11Z,14Z-Eicosadienoyl-CoA is the activated form of 11Z,14Z-eicosadienoic acid, a C20:2 omega-6 fatty acid. The conversion to its coenzyme A (CoA) thioester is a critical step, enabling its participation in various metabolic pathways, including energy production through β -oxidation and incorporation into complex lipids such as phospholipids and triglycerides. The quantification of specific acyl-CoA species like **11Z,14Z-eicosadienoyl-CoA** is essential for understanding lipid metabolism and its role in cellular signaling and disease pathogenesis.

This document provides detailed application notes and protocols for the quantification of **11Z,14Z-eicosadienoyl-CoA** in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analytical Standards

A commercial analytical standard for **11Z,14Z-eicosadienoyl-CoA** is not readily available. Therefore, a custom synthesis of the standard is required for accurate quantification. Several companies specialize in custom lipid synthesis, including:

- Avanti Polar Lipids
- Cayman Chemical

- Symeres
- CordenPharma
- BOC Sciences
- Creative Biolabs

When ordering a custom standard, it is crucial to specify the desired purity and to obtain a certificate of analysis.

Experimental Protocols

Protocol 1: Sample Preparation from Cultured Cells

This protocol outlines the extraction of acyl-CoAs from cultured mammalian cells.

Materials:

- Ice-cold phosphate-buffered saline (PBS)
- Ice-cold deionized water with 0.6% formic acid^[1]
- Acetonitrile (ACN)
- Methanol (MeOH)
- Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA not present in the sample.
- 1.5 mL microcentrifuge tubes
- Cell scraper
- Refrigerated centrifuge

Procedure:

- Aspirate the culture medium from the cell culture dish (e.g., 10 cm dish).

- Wash the cells twice with 5 mL of ice-cold PBS.
- Add 1 mL of ice-cold PBS to the plate and scrape the cells. Transfer the cell suspension to a 1.5 mL microcentrifuge tube.
- Centrifuge at 1,000 x g for 5 minutes at 4°C.[1]
- Aspirate the supernatant and resuspend the cell pellet in 200 µL of ice-cold deionized water containing 0.6% formic acid.[1]
- Add the internal standard (e.g., 10 µL of 1 µM C17:0-CoA).
- Add 800 µL of a cold extraction solvent mixture of acetonitrile/methanol (1:1, v/v).
- Vortex vigorously for 1 minute.
- Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- Transfer the supernatant to a new 1.5 mL microcentrifuge tube.
- Evaporate the supernatant to dryness under a stream of nitrogen.
- Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 10 mM ammonium acetate) for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Quantification

This protocol describes the analysis of **11Z,14Z-eicosadienoyl-CoA** using a triple quadrupole mass spectrometer.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

- Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

- Mobile Phase A: 10 mM Ammonium Acetate in Water
- Mobile Phase B: Acetonitrile
- Flow Rate: 0.3 mL/min
- Injection Volume: 10 μ L
- Column Temperature: 40°C
- Gradient:
 - 0-2 min: 2% B
 - 2-15 min: 2% to 98% B
 - 15-20 min: 98% B
 - 20.1-25 min: 2% B (re-equilibration)

MS/MS Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Multiple Reaction Monitoring (MRM): The characteristic fragmentation of acyl-CoAs involves a neutral loss of the 507 Da phosphoadenosine diphosphate moiety.[2]
- Predicted MRM Transition for **11Z,14Z-Eicosadienoyl-CoA**:
 - Precursor Ion (Q1): The theoretical monoisotopic mass of 11Z,14Z-eicosadienoic acid is 308.27 g/mol . The monoisotopic mass of Coenzyme A is 767.13 g/mol . The mass of **11Z,14Z-eicosadienoyl-CoA** is calculated as $(308.27 + 767.13 - 18.01) = 1057.39$ g/mol (subtracting the mass of water lost during thioester bond formation). The protonated precursor ion $[M+H]^+$ would be m/z 1058.4.
 - Product Ion (Q3): A common product ion for acyl-CoAs corresponds to the acyl-pantetheine fragment, resulting from the neutral loss of 507 Da.[2] Therefore, the predicted product ion would be $1058.4 - 507.3 = m/z$ 551.1.

- Collision Energy (CE) and other MS parameters: These should be optimized for the specific instrument by infusing the synthesized standard.

Data Presentation

Table 1: Predicted and Optimized MRM Transitions

Analyte	Precursor Ion (Q1) [M+H] ⁺	Product Ion (Q3)	Dwell Time (ms)	Collision Energy (V)
11Z,14Z-Eicosadienoyl-CoA	1058.4	551.1	100	To be optimized
Heptadecanoyl-CoA (IS)	1030.4	523.1	100	To be optimized

Collision energy needs to be empirically determined by infusing the analytical standard into the mass spectrometer.

Table 2: Representative Calibration Curve Data

A calibration curve should be prepared using the custom-synthesized standard of **11Z,14Z-eicosadienoyl-CoA**. The concentrations should span the expected range in the biological samples.

Concentration (nM)	Peak Area Ratio (Analyte/IS)
1	0.05
5	0.24
10	0.51
50	2.55
100	5.08
500	25.2
1000	50.1

Linearity: $R^2 > 0.99$

Table 3: Example Quantitative Data in Mammalian Cells

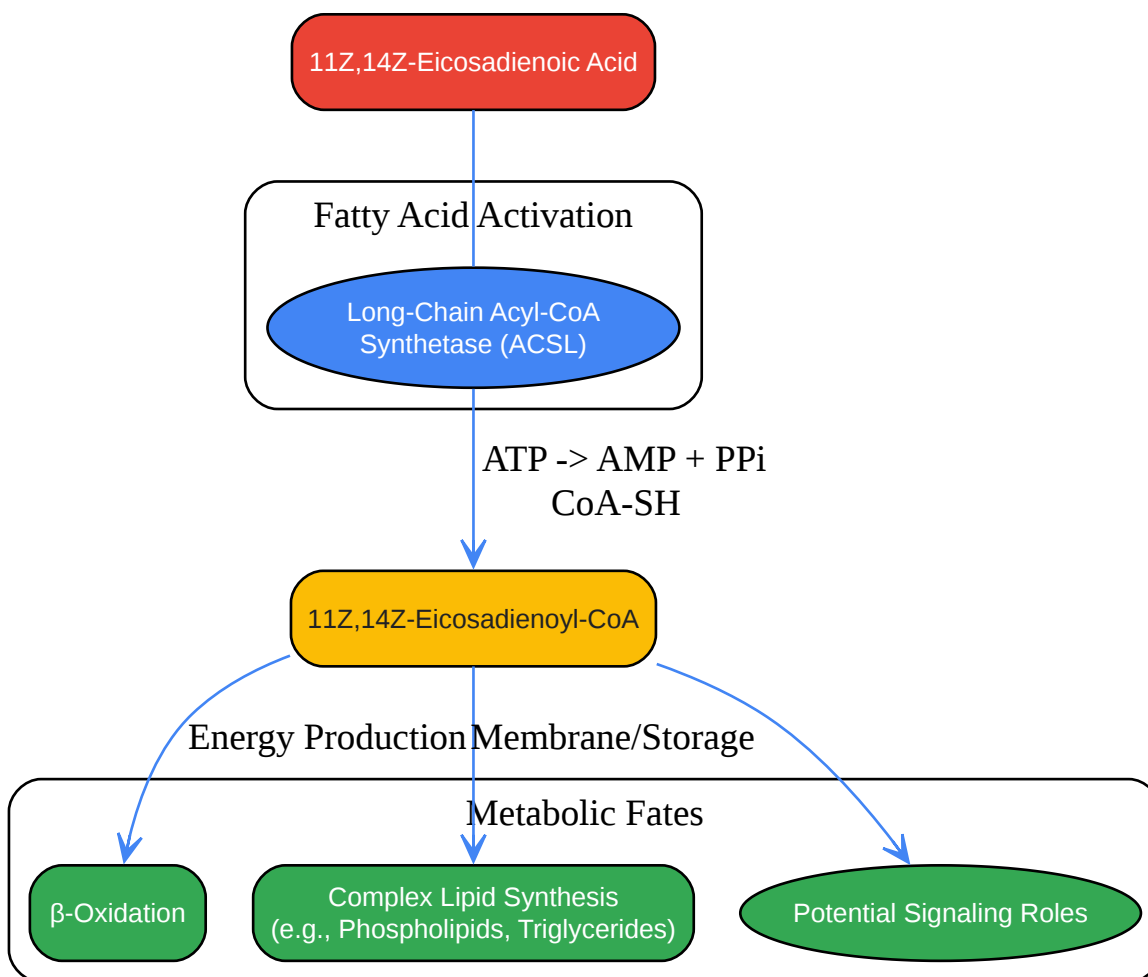
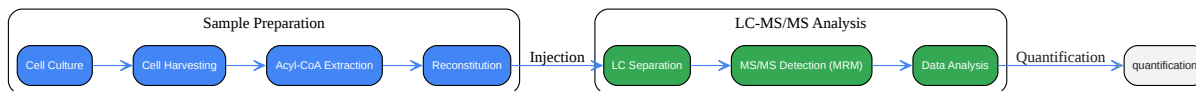
The following table provides hypothetical quantitative data for **11Z,14Z-eicosadienoyl-CoA** in two different cell lines to illustrate data presentation. Actual concentrations must be determined experimentally.

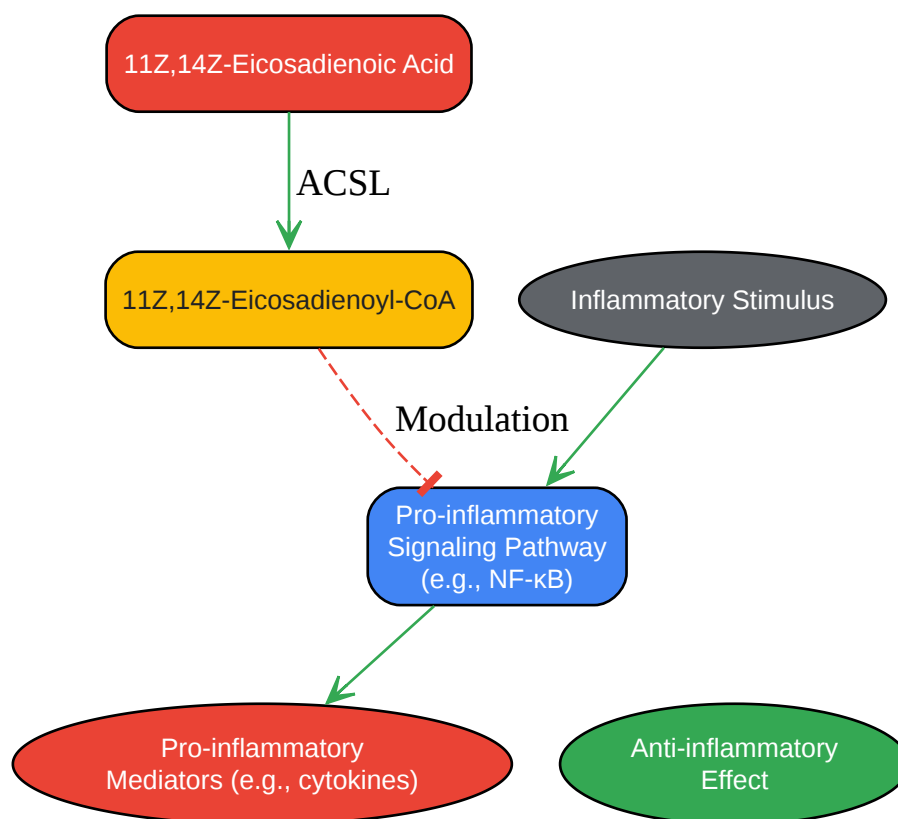
Cell Line	11Z,14Z-Eicosadienoyl-CoA (pmol/10 ⁶ cells)
Cell Line A	1.25 ± 0.15
Cell Line B	3.42 ± 0.31

Values are presented as mean ± standard deviation (n=3).

Visualizations

Experimental Workflow





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References

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- 2. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
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